molecular formula C11H17NO2S B13576713 Ethyl 3-amino-5-tert-butylthiophene-2-carboxylate CAS No. 439693-51-3

Ethyl 3-amino-5-tert-butylthiophene-2-carboxylate

Cat. No.: B13576713
CAS No.: 439693-51-3
M. Wt: 227.33 g/mol
InChI Key: UOEYFEKNMRMSRF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of thiophene derivatives, including ethyl 3-amino-5-tert-butylthiophene-2-carboxylate, often involves condensation reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods typically involve the condensation of sulfur with various carbonyl compounds under specific conditions. Industrial production methods may utilize these reactions on a larger scale with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 3-amino-5-tert-butylthiophene-2-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 3-amino-5-tert-butylthiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-tert-butylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives can interact with various enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ethyl 3-amino-5-tert-butylthiophene-2-carboxylate can be compared with other thiophene derivatives such as:

Properties

CAS No.

439693-51-3

Molecular Formula

C11H17NO2S

Molecular Weight

227.33 g/mol

IUPAC Name

ethyl 3-amino-5-tert-butylthiophene-2-carboxylate

InChI

InChI=1S/C11H17NO2S/c1-5-14-10(13)9-7(12)6-8(15-9)11(2,3)4/h6H,5,12H2,1-4H3

InChI Key

UOEYFEKNMRMSRF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C(C)(C)C)N

Origin of Product

United States

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